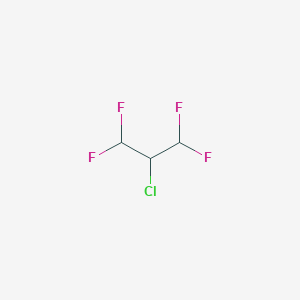

2-Chloro-1,1,3,3-tetrafluoropropane

Description

Contextualization within Halogenated Alkanes Research

Halogenated alkanes are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). pressbooks.pub This substitution significantly alters the physical and chemical properties of the parent alkane, leading to a wide range of industrial applications. pressbooks.pub The introduction of halogen atoms can increase molecular weight, boiling point, and density, and can also impart non-flammability and specific solvent properties.

The field of halogenated alkane research has evolved significantly, driven by the need for compounds with specific thermodynamic properties for use as refrigerants, blowing agents, and solvents. wikipedia.org Historically, chlorofluorocarbons (CFCs) were widely used, but their detrimental effect on the ozone layer led to their phasing out under the Montreal Protocol. wikipedia.org This spurred the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) as transitional and long-term replacements. nih.gov HCFCs, such as 2-Chloro-1,1,3,3-tetrafluoropropane, contain hydrogen atoms, which make them more susceptible to degradation in the troposphere and thus have a lower ozone depletion potential than CFCs. researchgate.net

Research into halogenated alkanes also involves understanding their chemical reactivity, including free-radical reactions which are crucial for both their synthesis and their environmental degradation pathways. byjus.comnih.gov The presence of both chlorine and fluorine atoms in this compound influences its reactivity and potential applications, placing it within a key area of ongoing investigation in the chemical sciences.

Isomeric Considerations within Chlorotetrafluoropropanes

Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. For the molecular formula C3H3ClF4, a number of structural isomers exist, each with unique physical and chemical properties. These differences arise from the various possible placements of the chlorine and fluorine atoms on the three-carbon propane (B168953) backbone.

Some of the notable isomers of chlorotetrafluoropropane include:

1-Chloro-1,1,2,2-tetrafluoropropane

2-Chloro-1,1,1,2-tetrafluoropropane (B160773) chemicalbook.com

3-Chloro-1,1,1,2-tetrafluoropropane

1-Chloro-1,1,3,3-tetrafluoropropane

The specific placement of the halogen atoms in this compound, with the chlorine atom on the central carbon and two fluorine atoms on each of the terminal carbons, results in a symmetrical structure that influences its polarity, boiling point, and reactivity compared to its isomers. For instance, the distribution of electron-withdrawing fluorine atoms can affect the acidity of the hydrogen atoms and the susceptibility of the molecule to nucleophilic or electrophilic attack. Understanding the properties of each isomer is crucial for isolating and utilizing the desired compound for specific applications.

Significance and Research Gaps for this compound

The significance of this compound (HCFC-244da) lies primarily in its potential as a component in refrigerant blends or as a chemical intermediate. Its thermodynamic properties are of interest for heat transfer applications. However, a comprehensive review of the scientific literature reveals that dedicated research on this compound is limited.

While extensive data exists for many other HCFCs and HFCs, there appear to be significant research gaps for HCFC-244da. epa.gov Detailed studies on its synthesis, reactivity, and application are not as prevalent as for other halogenated propanes. Much of the available information is in the form of physical property data and its listing in chemical inventories. nih.govchemsrc.com

Detailed Research Findings

While specific research on this compound is not abundant, its properties can be contextualized within the broader knowledge of halogenated alkanes.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C3H3ClF4 |

| Molecular Weight | 150.5 g/mol epa.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 19041-02-2 chemsrc.com |

| Synonyms | HCFC-244da epa.gov |

Note: This table is populated with data that is publicly available and may be subject to updates with further research.

The synthesis of halogenated alkanes can be complex, often resulting in a mixture of products. byjus.com The halogenation of alkanes is typically a free-radical chain reaction, which can be difficult to control and may lead to polyhalogenation. quora.com For a specific isomer like this compound, a targeted synthesis approach would be necessary. This could potentially involve the fluorination of a chlorinated propane precursor or the addition of a chlorine-containing species across a double bond of a fluorinated propene.

The reactivity of this compound is dictated by the C-H, C-F, and C-Cl bonds within the molecule. The strong C-F bonds are generally unreactive, while the C-Cl bond is more susceptible to cleavage. The hydrogen atoms on the carbon bearing the chlorine atom are likely to be the most reactive towards radical abstraction.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19041-02-2 |

|---|---|

Molecular Formula |

C3H3ClF4 |

Molecular Weight |

150.5 g/mol |

IUPAC Name |

2-chloro-1,1,3,3-tetrafluoropropane |

InChI |

InChI=1S/C3H3ClF4/c4-1(2(5)6)3(7)8/h1-3H |

InChI Key |

TXTDSKOBDLHVMR-UHFFFAOYSA-N |

SMILES |

C(C(F)F)(C(F)F)Cl |

Canonical SMILES |

C(C(F)F)(C(F)F)Cl |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 2 Chloro 1,1,3,3 Tetrafluoropropane

Photoinduced Chlorination Reactions

The introduction of additional chlorine atoms into the 2-Chloro-1,1,3,3-tetrafluoropropane molecule can be achieved through photoinduced chlorination. This process involves the use of ultraviolet (UV) light to initiate a free-radical chain reaction.

Experimental Methodologies for UV Irradiation

While specific experimental details for the photochlorination of this compound are not extensively documented in publicly available literature, the general methodology for such reactions is well-established. Typically, the process involves a photoreactor equipped with a UV lamp. google.com The starting material, this compound, would be placed in the reactor, and chlorine gas (Cl₂) would be introduced. google.com

To ensure an efficient reaction and minimize unwanted side products, the reaction is often carried out in the liquid phase and at a controlled temperature, sometimes cooled to between 0°C and 30°C. google.com Prior to the introduction of chlorine, the reactant is typically deoxygenated, often by bubbling an inert gas like nitrogen through the liquid. google.com During the reaction, the mixture is continuously stirred while being irradiated with UV light, which initiates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. google.comyoutube.com The progress of the reaction can be monitored by periodically taking samples and analyzing them using techniques such as gas chromatography (GC). google.com

Analysis of Regioselectivity in Product Formation

The photoinduced chlorination of this compound (CHF₂CF₂CH₂Cl) can theoretically lead to the formation of two different dichlorinated isomers, depending on which hydrogen atom is substituted by a chlorine atom. The two possible products are 2,2-dichloro-1,1,3,3-tetrafluoropropane (B97746) (CHF₂CF₂CHCl₂) and 2,3-dichloro-1,1,3,3-tetrafluoropropane (CHFClCF₂CH₂Cl).

The regioselectivity of free-radical chlorination is governed by the relative stability of the radical intermediate formed during the reaction. youtube.com The abstraction of a hydrogen atom by a chlorine radical can occur at either the C-2 or C-3 position. The stability of the resulting radical follows the order: tertiary > secondary > primary. youtube.com In the case of this compound, the hydrogen on the C-2 position is a secondary hydrogen, while the hydrogens on the C-3 position are part of a -CH₂Cl group. The presence of the electron-withdrawing fluorine and chlorine atoms influences the bond dissociation energies of the C-H bonds and thus the stability of the corresponding radicals.

While chlorination is generally less selective than bromination, a preference for the formation of the more stable radical intermediate is expected. masterorganicchemistry.com Therefore, it is anticipated that the abstraction of the secondary hydrogen at the C-2 position would be favored, leading to a higher yield of 2,2-dichloro-1,1,3,3-tetrafluoropropane. However, due to the lower selectivity of chlorination, a mixture of both dichlorinated isomers is likely to be produced. youtube.com

Characterization and Isolation of Dichlorinated Reaction Products

Following the photochlorination reaction, the resulting mixture would contain the unreacted starting material, the different dichlorinated isomers, and potentially some polychlorinated byproducts. The separation and purification of these products are crucial for their characterization.

Fractional distillation is a common technique used to separate compounds with different boiling points. google.com Given that the dichlorinated isomers will have different physical properties, this method could be employed for their isolation.

Once isolated, the characterization of the dichlorinated products would involve various spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight and fragmentation patterns of the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹⁹F NMR, and ¹³C NMR, would provide detailed information about the structure of each isomer, confirming the position of the chlorine atoms. google.com

Other Potential Reactivity Pathways and Mechanistic Exploration

Besides photoinduced chlorination, this compound may undergo other chemical transformations. For instance, dehydrohalogenation reactions, where a hydrogen and a halogen atom are eliminated from adjacent carbon atoms to form an alkene, are a possibility. This type of reaction is often promoted by a base.

The presence of C-F and C-Cl bonds also suggests the potential for reactions involving these functional groups. For example, under specific catalytic conditions, the chlorine atom could be replaced by other functional groups.

Further mechanistic exploration of the reactivity of this compound could involve computational studies. Density Functional Theory (DFT) calculations, for instance, can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and predict the most likely reaction mechanisms. nih.govresearchgate.net Such theoretical investigations can provide valuable insights into the factors controlling the reactivity and selectivity of this compound.

Environmental Fate and Atmospheric Degradation Research of 2 Chloro 1,1,3,3 Tetrafluoropropane

Atmospheric Degradation Mechanisms

The primary atmospheric degradation mechanism for hydrochlorofluorocarbons (HCFCs) like HCFC-244fa is initiated by reaction with hydroxyl radicals (OH) in the troposphere. noaa.gov This process is significantly faster than the degradation of their predecessors, chlorofluorocarbons (CFCs), which are much more inert in the lower atmosphere. The presence of a hydrogen atom in the HCFC molecule makes it susceptible to attack by OH radicals, leading to a shorter atmospheric lifetime. noaa.gov

The atmospheric degradation of compounds like HCFC-244fa is often studied in environmental chambers that simulate atmospheric conditions. noaa.govumweltbundesamt.de These studies typically involve exposing the compound to a controlled source of ultraviolet (UV) radiation in the presence of an OH radical precursor, such as ozone (O₃) or hydrogen peroxide (H₂O₂), to initiate the degradation process. While general methodologies for such tests are well-established, specific protocols for the accelerated UV degradation of 2-Chloro-1,1,3,3-tetrafluoropropane in environmental chambers are not widely available in publicly accessible scientific literature. However, it is understood that such laboratory measurements are crucial for determining the parameters used in atmospheric models. noaa.gov The work of researchers like Timothy J. Wallington and Ole J. Nielsen is noted for significant contributions in the study of the atmospheric chemistry of halogenated compounds. umweltbundesamt.de

The atmospheric degradation of HCFC-244fa ultimately leads to the release of its constituent halogen atoms, including chlorine. The initial reaction with an OH radical abstracts a hydrogen atom, forming a haloalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions can lead to the formation of various degradation products and the release of chlorine atoms (Cl•). sci-hub.se

The released chlorine radicals can participate in catalytic ozone depletion cycles, which is the primary concern regarding the environmental impact of these compounds. However, specific quantitative data on the yield of chlorine radicals from the degradation of this compound is not detailed in the available research. The atmospheric degradation of some HCFCs can also lead to the formation of trifluoroacetic acid (TFA). umweltbundesamt.de

Environmental Persistence and Global Atmospheric Impact

The environmental persistence and impact of a halogenated hydrocarbon are often characterized by its atmospheric lifetime and its Ozone Depletion Potential (ODP).

This compound is classified as a hydrochlorofluorocarbon (HCFC). sci-hub.segoogle.com This class of compounds was developed as a transitional replacement for CFCs, with the inclusion of hydrogen atoms intended to promote their breakdown in the lower atmosphere, thereby reducing their impact on the stratospheric ozone layer.

The Ozone Depletion Potential (ODP) is a relative measure of a compound's ability to destroy stratospheric ozone. Due to their shorter atmospheric lifetimes, HCFCs generally have significantly lower ODPs than CFCs. researchgate.net Research and data compilation efforts, such as those by the NOAA Chemical Sciences Laboratory, provide critical information on the ODP of various ozone-depleting substances.

The following table summarizes the atmospheric lifetime and ODP for this compound (HCFC-244fa).

| Chemical Compound | CAS Number | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) |

| This compound (HCFC-244fa) | 19041-02-2 | 2.37 noaa.govnoaa.gov | 0.009–0.14 researchgate.net |

The relatively short atmospheric lifetime of HCFC-244fa contributes to its lower ODP compared to CFCs, which can remain in the atmosphere for many decades.

Theoretical and Computational Investigations of 2 Chloro 1,1,3,3 Tetrafluoropropane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of molecules like 2-Chloro-1,1,3,3-tetrafluoropropane. These computational techniques, particularly Density Functional Theory (DFT), are widely employed to predict molecular geometries, bond lengths, bond angles, and the energetics of different spatial arrangements of the atoms.

For a molecule such as HCFC-244fa, rotation around the carbon-carbon single bonds gives rise to various conformers, each with a distinct energy. Computational methods can map out the potential energy surface associated with these rotations to identify the most stable conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior at different temperatures.

The following table illustrates the kind of data that would be obtained from such a quantum chemical calculation for the most stable conformer of this compound. The values presented are typical for similar fluorinated hydrocarbons and are for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length (Å) | C1 | C2 | Value | ||

| C2 | C3 | Value | |||

| C1 | F | Value | |||

| C2 | Cl | Value | |||

| C3 | F | Value | |||

| C-H | Value | ||||

| Bond Angle (degrees) | F | C1 | F | Value | |

| F | C1 | C2 | Value | ||

| C1 | C2 | C3 | Value | ||

| Cl | C2 | C1 | Value | ||

| Dihedral Angle (degrees) | F | C1 | C2 | Cl | Value |

| H | C1 | C2 | C3 | Value |

Note: The values in this table are placeholders to illustrate the output of a typical quantum chemical calculation. Specific, experimentally verified or calculated geometric parameters for this compound are not available in the reviewed literature.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry plays a vital role in investigating the chemical reactivity of compounds like this compound, particularly its atmospheric degradation pathways. A primary atmospheric sink for hydrochlorofluorocarbons (HCFCs) is their reaction with hydroxyl (OH) radicals. noaa.gov Theoretical studies can elucidate the mechanisms of these reactions, identify the transition states, and calculate the associated energy barriers (activation energies) and reaction enthalpies.

The primary reaction initiated by an OH radical is the abstraction of a hydrogen atom. For HCFC-244fa, this would lead to the formation of a water molecule and a fluorinated alkyl radical. The energetics of such reactions are typically investigated using high-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods, in conjunction with large basis sets to ensure accuracy.

Transition State Theory (TST) is a key theoretical framework used to calculate the rate constants of these reactions. guidechem.com Computational models can locate the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate its vibrational frequencies. This information, combined with the energies of the reactants, allows for the determination of the reaction rate constant and its temperature dependence. While specific studies on HCFC-244fa are scarce, research on similar HCFCs, such as HCFC-235fa, demonstrates the application of these methods to understand atmospheric lifetimes and global warming potentials. nih.gov

The following table provides an example of the kind of thermodynamic data obtained from computational studies on the reaction of an HCFC with an OH radical.

| Reaction | Reactants | Transition State | Products | Activation Energy (kJ/mol) | Enthalpy of Reaction (kJ/mol) |

| H-abstraction | HCFC-244fa + OH | [C3H2ClF4···H···OH]‡ | C3H2ClF4• + H2O | Value | Value |

Note: The values in this table are for illustrative purposes to show the typical output of computational studies on reaction energetics. Specific calculated data for this compound were not found in the reviewed literature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the liquid or gas phase, providing insights into intermolecular interactions and bulk properties. youtube.com For this compound, MD simulations can be used to understand its properties as a potential refrigerant or solvent.

A crucial component for accurate MD simulations is the force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov Force fields for hydrofluorocarbons typically include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.govfigshare.com The non-bonded interactions are particularly important for describing how molecules interact with each other. These are often modeled using a Lennard-Jones potential for the van der Waals forces and point charges on the atoms to represent the electrostatic interactions.

The development of an accurate force field for a specific molecule like HCFC-244fa would involve fitting these parameters to reproduce experimental data (such as liquid density and vapor pressure) or results from high-level quantum chemical calculations. While general force fields like AMBER and CHARMM exist, specific parameterization for novel compounds is often necessary to achieve high accuracy. researchgate.net

From MD simulations, one can calculate various properties, including radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and transport properties like viscosity and diffusion coefficients.

The table below illustrates the type of non-bonded parameters that would be part of a force field for this compound.

| Atom Type | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) | Partial Charge (e) |

| C (CF2H) | Value | Value | Value |

| C (CHCl) | Value | Value | Value |

| C (CF2H) | Value | Value | Value |

| H | Value | Value | Value |

| F | Value | Value | Value |

| Cl | Value | Value | Value |

Advanced Analytical Methodologies for 2 Chloro 1,1,3,3 Tetrafluoropropane Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of halogenated alkanes, providing the means to separate complex mixtures into their individual components.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like 2-Chloro-1,1,3,3-tetrafluoropropane. The selection of the appropriate GC column and detector is critical for achieving the desired separation and sensitivity. For halogenated hydrocarbons, columns with non-polar or mid-polar stationary phases are often employed.

A study on the analysis of refrigerants utilized a specific GC method to determine the purity of various fluorocarbon compounds. While not exclusively focused on this compound, the methodologies are applicable. For instance, the analysis of similar compounds has involved the use of thick-film capillary columns, which provide high resolution and are suitable for separating isomers and closely related compounds.

In a documented analysis of a mixture containing 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa), gas chromatography coupled with mass spectrometry (GC/MS) was used for detailed characterization. The analysis identified several impurities, highlighting the capability of GC to separate structurally similar compounds. google.com

Table 1: Exemplary GC Parameters for Halogenated Propane (B168953) Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-1, DB-5) |

| Injector Temperature | 200 - 250 °C |

| Oven Program | Initial temperature hold, followed by a ramp to a final temperature |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

This table represents typical parameters and may require optimization for specific applications.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds. Both ¹H NMR and ¹⁹F NMR are used to provide detailed information about the molecular structure. In the case of this compound, the ¹H NMR spectrum would show signals corresponding to the different proton environments, and their splitting patterns would reveal information about neighboring fluorine and chlorine atoms. docbrown.infodocbrown.infoyoutube.com Similarly, the ¹⁹F NMR spectrum provides information on the different fluorine environments in the molecule.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. When coupled with GC, it provides a two-dimensional analysis of a sample. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of atoms or functional groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum. google.com

Advanced Separation and Purification Methods for Reaction Mixtures

The production of this compound often results in a mixture containing unreacted starting materials, byproducts, and isomers. Advanced separation techniques are necessary to isolate the desired product with high purity.

Distillation is a common method for purifying volatile compounds. However, the close boiling points of some isomers and impurities can make separation by conventional distillation challenging. google.com For instance, the boiling point of (Z)-1-chloro-3,3,3-trifluoropropene is very close to that of 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa), making their separation by standard distillation difficult. google.com

In such cases, extractive distillation or azeotropic distillation may be employed. dtu.dkdtu.dk These techniques involve adding an entrainer to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. dtu.dkdtu.dk Another approach is reactive distillation, where the reaction and separation occur simultaneously in the same unit. google.com This can be particularly effective for equilibrium-limited reactions.

Furthermore, preparative chromatography can be used for high-purity separations on a larger scale than analytical GC. Other advanced methods include membrane separation and absorption, which exploit differences in the physical or chemical properties of the components. researchgate.net

Potential Applications and Derivatives Research for 2 Chloro 1,1,3,3 Tetrafluoropropane

Investigation as a Chemical Intermediate for Novel Fluorinated Compounds

The primary area of investigation for 2-Chloro-1,1,3,3-tetrafluoropropane lies in its potential as a precursor to a variety of fluorinated compounds. The presence of both chlorine and fluorine atoms, along with hydrogen atoms, on the three-carbon chain allows for selective chemical modifications. Researchers are particularly interested in its use to create unsaturated fluorinated propenes, which are key building blocks for fluoropolymers, refrigerants, and other specialty chemicals.

A significant pathway explored for similar hydrochlorofluoropropanes is dehydrohalogenation, which involves the removal of a hydrogen halide (HCl or HF). For instance, the dehydrochlorination of the isomeric compound 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) is a known route to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a next-generation refrigerant with low global warming potential. google.comgoogle.com This suggests that this compound could undergo a similar reaction to yield a specific isomer of tetrafluoropropene.

The synthesis of another isomer, 3-chloro-1,1,2,2-tetrafluoropropane, has also been documented, highlighting the industrial interest in these types of molecules as intermediates. google.com The production of such compounds often involves multi-step processes where precise control over reaction conditions is crucial to achieving high yields and purity. google.com

Research into Functional Group Transformations and Derivatization

The reactivity of this compound is centered around the carbon-chlorine and carbon-fluorine bonds, as well as the carbon-hydrogen bonds. Research into its derivatization focuses on selectively targeting these functional groups to introduce new functionalities and create a diverse range of downstream products.

Dehydrohalogenation reactions are of paramount importance in this context. These reactions can be catalyzed by a variety of materials, including metal oxides, supported metal catalysts, and activated carbons. researchgate.netepo.org The choice of catalyst and reaction conditions can influence the selectivity of the reaction, favoring either dehydrochlorination or dehydrofluorination.

Dehydrochlorination: The removal of hydrogen chloride (HCl) from this compound would lead to the formation of a tetrafluoropropene. This transformation is typically achieved at elevated temperatures, often in the gas phase over a solid catalyst. Studies on the dehydrochlorination of the related HCFC-244bb have shown high selectivity towards the desired tetrafluoropropene product when using alkali metal fluoride (B91410) modified magnesium oxide catalysts. researchgate.net

Dehydrofluorination: Alternatively, the elimination of hydrogen fluoride (HF) would result in a chlorotrifluoropropene. This reaction is also a key transformation for fluorinated alkanes and is often catalyzed by Lewis acidic materials such as aluminum fluoride or chromium-based catalysts. researchgate.netresearchgate.net Research on the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) demonstrates the feasibility of this type of transformation to produce tetrafluoropropenes. researchgate.net

The table below summarizes the types of dehydrohalogenation reactions and the catalysts investigated for similar chloro- and fluorinated propanes, which could be applicable to this compound.

| Reaction Type | Reactant Example | Product Example | Catalyst Systems Investigated |

| Dehydrochlorination | 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | 2,3,3,3-tetrafluoropropene (HFO-1234yf) | Alkali metal fluoride modified MgO, Activated Carbon |

| Dehydrofluorination | 1,1,1,3,3-pentafluoropropane (HFC-245fa) | 1,3,3,3-tetrafluoropropene (HFO-1234ze) | Fluorinated NiO/Cr2O3, V2O5/MgF2 |

Further derivatization could involve nucleophilic substitution of the chlorine atom, although this is generally less facile in highly fluorinated aliphatic systems. The development of efficient catalytic systems is crucial for unlocking the full potential of this compound as a versatile building block in the synthesis of next-generation fluorinated materials.

Future Directions and Emerging Research Avenues for 2 Chloro 1,1,3,3 Tetrafluoropropane

Development of Green Chemistry Approaches for Transformations

The synthesis and transformation of halogenated compounds are often associated with environmental concerns, including the use of harsh reagents and the generation of hazardous byproducts. The principles of green chemistry offer a framework to mitigate these impacts. For 2-Chloro-1,1,3,3-tetrafluoropropane, future research will likely concentrate on developing more benign and efficient transformation methodologies.

A key area of investigation will be the exploration of novel catalytic systems. The development of highly selective and reusable catalysts could enable cleaner and more atom-economical synthesis and derivatization of this compound. For instance, research into solid acid catalysts or phase-transfer catalysts could offer alternatives to traditional, more corrosive and difficult-to-handle reagents. Catalytic methods are being explored for the transformation of related fluorinated propenes, which could provide insights for this compound. researchgate.net

Furthermore, the use of alternative energy sources, such as microwave or ultrasonic irradiation, could enhance reaction rates and reduce energy consumption in the transformation processes involving this compound. These techniques have the potential to shorten reaction times and, in some cases, improve product yields and purities, thereby minimizing waste generation.

The table below outlines potential green chemistry approaches for the transformation of this compound, drawing parallels from research on related fluorinated compounds.

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Catalytic Hydrogenation/Dehydrochlorination | Conversion to hydrofluoropropenes (HFOs) with lower global warming potential. | Reduction of ozone depletion potential and greenhouse gas impact. |

| Catalytic Fluorination/Dehydrochlorination | Synthesis of higher-fluorinated propanes or propenes. | Creation of value-added products with specific properties. |

| Biocatalysis | Enantioselective transformations for specialized applications. | Highly specific and environmentally benign reaction conditions. |

| Flow Chemistry | Continuous and controlled synthesis and transformations. | Improved safety, scalability, and process control. |

It is important to note that while these approaches are promising, dedicated research is required to adapt and optimize them for this compound.

Comprehensive Life Cycle Assessment Studies

A thorough understanding of the environmental footprint of a chemical is paramount for its sustainable application. While general assessments of hydrochlorofluorocarbons (HCFCs) exist, a specific and comprehensive life cycle assessment (LCA) for this compound is a critical future research direction. Such a study would quantify the environmental impacts associated with every stage of its life, from raw material extraction and manufacturing to its use and end-of-life disposal or recycling.

An LCA for this compound should evaluate a range of environmental impact categories, including its ozone depletion potential (ODP) and global warming potential (GWP), as well as other factors like acidification potential, eutrophication potential, and resource depletion. This holistic view will enable a more accurate comparison with alternative technologies and substances.

The table below presents key parameters that would be considered in a comprehensive LCA of this compound, based on data for related HCFCs. fexa.ioepa.govepa.gov

| LCA Parameter | Description | Relevance to this compound |

| Ozone Depletion Potential (ODP) | A relative measure of the degradation to the ozone layer caused by a compound. | As an HCFC, it has a non-zero ODP that needs precise quantification. |

| Global Warming Potential (GWP) | A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. | Crucial for assessing its climate impact and comparing it to next-generation refrigerants and blowing agents. |

| Energy Consumption | The total energy required for synthesis, purification, and application. | A key factor in its overall environmental and economic performance. |

| Waste Generation | The amount and type of waste produced during its lifecycle. | Important for evaluating the efficiency and cleanliness of the manufacturing process. |

| End-of-Life Scenarios | The environmental impact of its disposal, recycling, or destruction. | Critical for developing responsible management strategies. |

Conducting such a detailed LCA will provide the necessary data for policymakers, industry, and consumers to make informed decisions about the use of this compound and to identify areas for improvement in its life cycle.

Multidisciplinary Research Collaborations and Industrial Relevance

The future development and sustainable use of this compound will necessitate a collaborative effort between academia, industry, and regulatory bodies. Multidisciplinary research collaborations can accelerate innovation and ensure that scientific advancements are translated into practical and commercially viable applications.

Collaborations between chemists, chemical engineers, environmental scientists, and toxicologists will be essential to address the multifaceted challenges associated with this compound. For instance, chemists can focus on developing novel, greener synthetic routes, while chemical engineers can work on optimizing process efficiency and scalability. Environmental scientists and toxicologists can provide crucial data on its environmental fate and potential health impacts, which is vital for a comprehensive risk assessment.

The industrial relevance of this compound is likely to be in niche applications where its specific properties offer a distinct advantage. As a hydrochlorofluorocarbon, its use is regulated under the Montreal Protocol, and it is considered a transitional substance. fexa.ioepa.gov However, it or its derivatives could find use as intermediates in the synthesis of next-generation hydrofluoroolefins (HFOs) or other fluorinated molecules with low GWP. google.com

The table below highlights potential areas for multidisciplinary collaboration and the associated industrial relevance for this compound.

| Collaboration Area | Key Disciplines Involved | Potential Industrial Impact |

| Development of HFOs | Organic Chemistry, Catalysis, Chemical Engineering | Production of environmentally friendly refrigerants, blowing agents, and solvents. |

| Specialty Materials | Polymer Chemistry, Materials Science | Synthesis of fluoropolymers with unique thermal and chemical resistance properties. |

| Process Optimization | Chemical Engineering, Computational Chemistry | Increased efficiency and reduced cost of manufacturing processes for fluorinated compounds. |

| Environmental and Safety Assessment | Environmental Science, Toxicology, Regulatory Affairs | Ensuring compliance with environmental regulations and safe handling practices. |

Fostering these collaborations will be key to unlocking the potential of this compound in a sustainable and economically viable manner, ensuring that its future trajectory aligns with the principles of green chemistry and responsible innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1,1,3,3-tetrafluoropropane, and what catalytic systems are critical for its production?

- Methodological Answer : The compound is synthesized via hydrofluorination of 2-chloro-3,3,3-trifluoropropene using hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) and Lewis acid co-catalysts (e.g., metal halides). Optimal conditions involve vapor-phase reactions at controlled temperatures (100–200°C) to enhance selectivity and minimize isomerization . Integrated processes co-produce isomers (e.g., trans-1,3,3,3-tetrafluoropropene), requiring precise separation techniques such as fractional distillation .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- 19F NMR and ¹H NMR : To confirm fluorine and proton environments, respectively.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and isomer differentiation.

- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities (e.g., cis/trans configurations) .

Q. What are the primary reaction pathways for halogen substitution or fluorine addition in derivatives of this compound?

- Methodological Answer : Nucleophilic substitution (e.g., Cl replacement by OH or NH₂) is achieved using bases like K₂CO₃ in polar aprotic solvents. Fluorination reactions require HF or metal fluorides (e.g., KF) under anhydrous conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomerization during large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Ratios : A 25–99.9% SbCl₅/Lewis acid blend improves selectivity for the target isomer .

- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions compared to batch systems .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 150°C) mitigates thermal decomposition .

Q. How do researchers resolve discrepancies in catalytic activity reported across studies for hydrofluorination reactions?

- Methodological Answer : Contradictions arise from differences in:

- Catalyst Purity : Trace moisture deactivates SbCl₅; rigorous drying protocols are essential.

- Phase Conditions : Vapor-phase reactions favor higher yields than liquid-phase due to reduced side-product formation .

- HF Stoichiometry : Excess HF (molar ratio >5:1) suppresses oligomerization but requires corrosion-resistant reactors .

Q. What strategies are effective for separating this compound from co-produced isomers like 1,3,3,3-tetrafluoropropene?

- Methodological Answer :

- Azeotropic Distillation : Leverage boiling point differences (e.g., using HF as an azeotrope-forming agent) .

- Chromatographic Separation : Preparative GC or HPLC with fluorinated stationary phases (e.g., polytrifluorochloroethylene) .

Data Contradiction Analysis

Q. Why do some studies report conflicting isomer distributions in catalytic hydrofluorination products?

- Methodological Answer : Variations stem from:

- Isomerization During Quenching : Rapid cooling traps metastable isomers, while slow cooling allows equilibration .

- Catalyst Deactivation : SbCl₅ degrades into SbCl₃ over time, altering reaction pathways .

- Analytical Artifacts : GC retention times for isomers may overlap; confirm with 2D NMR or high-resolution MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.